molecular formula C24H28N4O B5967262 4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide

4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide

Cat. No.: B5967262
M. Wt: 388.5 g/mol
InChI Key: HLFUTKHNOXZBJE-UHFFFAOYSA-N
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Description

4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide is a complex organic compound that features both imidazole and piperidine functional groups

Properties

IUPAC Name

4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N4O/c1-19(21-9-11-23(12-10-21)28-14-3-2-4-15-28)26-24(29)22-7-5-20(6-8-22)17-27-16-13-25-18-27/h5-13,16,18-19H,2-4,14-15,17H2,1H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLFUTKHNOXZBJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)N2CCCCC2)NC(=O)C3=CC=C(C=C3)CN4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Attachment of the Imidazole to Benzyl Chloride: The imidazole is then reacted with benzyl chloride to form the imidazol-1-ylmethyl group.

    Formation of the Piperidine Derivative: The piperidine ring is synthesized separately, often starting from piperidine and using various alkylation reactions.

    Coupling Reaction: The final step involves coupling the imidazol-1-ylmethyl group with the piperidine derivative under specific conditions, such as using a base like potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF.

Major Products Formed

    Oxidation: Formation of imidazole N-oxides.

    Reduction: Formation of reduced imidazole derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide has several applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, while the piperidine ring can interact with various biological receptors. These interactions can modulate enzymatic activity and receptor signaling pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(imidazol-1-ylmethyl)benzamide
  • N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide
  • 1-(4-piperidin-1-ylphenyl)ethylimidazole

Uniqueness

4-(imidazol-1-ylmethyl)-N-[1-(4-piperidin-1-ylphenyl)ethyl]benzamide is unique due to the combination of both imidazole and piperidine rings in its structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound in various research applications.

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